molecular formula C27H24N4O4 B1589606 1H-Benzo[d][1,2,3]triazol-1-yl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate CAS No. 235112-66-0

1H-Benzo[d][1,2,3]triazol-1-yl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate

Cat. No.: B1589606
CAS No.: 235112-66-0
M. Wt: 468.5 g/mol
InChI Key: OVGDHNCIEZTWJS-UHFFFAOYSA-N
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Description

1H-Benzo[d][1,2,3]triazol-1-yl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate is a complex organic compound that features a benzotriazole core linked to a benzoyloxy group, which is further connected to an isoxazole ring substituted with a pentyloxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzo[d][1,2,3]triazol-1-yl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate typically involves multiple steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the cyclization of an appropriate precursor, such as an α,β-unsaturated carbonyl compound, with hydroxylamine.

    Substitution with Pentyloxyphenyl Group: The isoxazole ring is then substituted with a pentyloxyphenyl group through a nucleophilic aromatic substitution reaction.

    Formation of Benzoyloxy Group: The benzoyloxy group is introduced via esterification of the isoxazole derivative with benzoyl chloride.

    Attachment to Benzotriazole Core: Finally, the benzoyloxy-isoxazole derivative is coupled with a benzotriazole core through a suitable coupling reaction, such as a Suzuki or Heck coupling.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to enhance scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1H-Benzo[d][1,2,3]triazol-1-yl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1H-Benzo[d][1,2,3]triazol-1-yl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Acting as an agonist or antagonist at specific receptor sites, influencing cellular signaling pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

1H-Benzo[d][1,2,3]triazol-1-yl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate can be compared with other similar compounds, such as:

    4-[5-(4-Pentyloxyphenyl)isoxazol-3-yl]benzoic acid: Shares a similar isoxazole and pentyloxyphenyl structure but lacks the benzotriazole core.

    Benzotriazole derivatives: Compounds with a benzotriazole core but different substituents, which may exhibit varying biological and chemical properties.

The uniqueness of this compound lies in its combination of the benzotriazole core with the isoxazole and pentyloxyphenyl groups, which imparts distinct chemical and biological characteristics.

Properties

IUPAC Name

benzotriazol-1-yl 4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O4/c1-2-3-6-17-33-22-15-13-20(14-16-22)26-18-24(29-34-26)19-9-11-21(12-10-19)27(32)35-31-25-8-5-4-7-23(25)28-30-31/h4-5,7-16,18H,2-3,6,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVGDHNCIEZTWJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)ON4C5=CC=CC=C5N=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70441284
Record name 1-[4-[5-(4-Pentyloxyphenyl)isoxazol-3-yl]benzoyloxy]-1H-1,2,3-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70441284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

235112-66-0
Record name 1-[4-[5-(4-Pentyloxyphenyl)isoxazol-3-yl]benzoyloxy]-1H-1,2,3-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70441284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-[5-(4-pentyloxyphenyl)isoxazol-3-yl]benzoic acid (14.7 kg) obtained in Example 3, tetrahydrofuran (147 L), dimethylformamide (118 L) and 1-hydroxybenzotriazole (7.9 kg) were added at 20–25° C. to a 1500-L glass-lined vessel. And then, 1-ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride (13.6 kg) was added and stirred for 3 hours at this temperature. The reaction mixture was cooled to below 10° C., and then ethyl acetate (480 L) and water (120 L) were added dropwise at below 25° C. After cooling to 2–7° C., the slurry was stirred for 1 hour at this temperature. The product was collected on a stainless centrifuge and washed with acetonitrile (74 L). The damp solid was dried in a stainless vacuum dryer under vacuum to give 1-[4-[5-(4-pentyloxyphenyl)isoxazol-3-yl]benzoyloxy]-1H-1,2,3-benzotriazole (18.6 kg).
Quantity
14.7 kg
Type
reactant
Reaction Step One
Quantity
147 L
Type
reactant
Reaction Step One
Quantity
7.9 kg
Type
reactant
Reaction Step One
[Compound]
Name
1500-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
118 L
Type
solvent
Reaction Step One
Quantity
13.6 kg
Type
reactant
Reaction Step Two
Name
Quantity
120 L
Type
solvent
Reaction Step Three
Quantity
480 L
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 1-hydroxybenzotriazole (244 mg) and 4-[5-(4-pentyloxyphenyl)isoxazol-3-yl]benzoic acid (528 mg) in dichloromethane (10 ml) was added 1-ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride (WSCD•HCl) (430 mg) and the mixture was stirred for 4.5 hours at ambient temperature. The reaction mixture was added to water. The organic layer was taken and dried over magnesium sulfate. Magnesium sulfate was filtered off, and the filtrate was evaporated under reduced pressure to give 4-[5-(4-pentyloxyphenyl)isooxazol-3-yl]benzoic acid benzotriazol-1-yl ester (640 mg).
Quantity
244 mg
Type
reactant
Reaction Step One
Quantity
528 mg
Type
reactant
Reaction Step One
Quantity
430 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Benzo[d][1,2,3]triazol-1-yl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate

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